
5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the bromination of 6-oxo-1,6-dihydropyridine-2-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxo derivatives and dihydropyridine derivatives.
Scientific Research Applications
5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 5-position and the oxo group at the 6-position play crucial roles in its binding affinity and specificity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: Similar in structure but with a nitrile group instead of a carboxamide group.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: A related compound with a pyrimidine ring and additional carboxamide groups.
Uniqueness
5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide is a heterocyclic compound with the molecular formula C7H6BrN2O3. Its unique structural features, including a bromine atom and a carbonyl group, contribute to its diverse biological activities. This article examines the biological activity of this compound through various studies and findings.
The compound is recognized for its potential applications in pharmaceuticals and chemical synthesis due to its distinct chemical properties. The synthesis of this compound can be achieved through several methods, highlighting its versatility as an intermediate in organic synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing that it possesses notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, demonstrating its potential as an antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4.0 |
Escherichia coli | 8.0 |
Pseudomonas aeruginosa | 16.0 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes or receptors within microbial cells. This interaction may disrupt metabolic pathways or cellular signaling processes, leading to the inhibition of microbial growth.
Case Studies
In a recent study focusing on the compound's efficacy against Staphylococcus aureus, it was demonstrated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly. The percentage reduction in biofilm formation was found to be greater than that achieved with standard antibiotics like Ciprofloxacin .
Synergistic Effects
Further investigations revealed that when combined with other antibiotics, such as Ketoconazole, the compound displayed synergistic effects, lowering the MIC values of these antibiotics and enhancing their overall efficacy against resistant strains .
In Vitro Studies
In vitro assays have shown that this compound exhibits low cytotoxicity levels, with IC50 values exceeding 60 µM in various human cell lines. This suggests a favorable safety profile for potential therapeutic applications .
Research Findings Summary
The following table summarizes key research findings related to the biological activities of this compound:
Study Focus | Key Findings |
---|---|
Antimicrobial Activity | Effective against multiple bacterial strains |
Biofilm Formation | Significant reduction compared to controls |
Cytotoxicity | Low cytotoxicity (IC50 > 60 µM) |
Synergistic Effects | Enhanced efficacy with other antibiotics |
Properties
Molecular Formula |
C6H5BrN2O2 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-2-4(5(8)10)9-6(3)11/h1-2H,(H2,8,10)(H,9,11) |
InChI Key |
OIUOAASCZXPURD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)N)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.